molecular formula C17H16N6O2 B2441854 N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1219901-53-7

N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2441854
CAS No.: 1219901-53-7
M. Wt: 336.355
InChI Key: NHXZZYVOEVMESC-UHFFFAOYSA-N
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Description

“N-(1H-benzo[d]imidazol-2-yl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of compounds containing the imidazole moiety has been reported in the literature . For instance, Selvan et al. developed N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substituted formimidoyl . The disc diffusion technique was used for the determination of antimicrobial activity against S. aureus using ciprofloxacin as a positive control .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds have been studied extensively . For example, tubulin polymerization assay and immunofluorescence analysis results suggest that these compounds effectively inhibit microtubule assembly formation in DU-145 .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . More specific physical and chemical properties of “this compound” are not available in the retrieved sources.

Scientific Research Applications

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, including compounds structurally related to the query compound, have demonstrated significant potential in organic synthesis and catalysis. The versatility of these compounds as synthetic intermediates is well-documented, with applications in the formation of metal complexes, catalyst design, asymmetric synthesis, and more. Their functional diversity is attributed to the unique electronic and structural properties, making them essential tools in developing novel synthetic methodologies (Li et al., 2019).

Medicinal Applications

In the realm of medicinal chemistry, heterocyclic compounds, including imidazoles, benzimidazoles, and pyrazolopyrimidines, have been explored for their pharmacological properties. These compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and CNS (Central Nervous System) effects. The structural complexity and the presence of multiple functional groups in these molecules allow for interaction with various biological targets, leading to their potential use in drug development and as therapeutic agents (Iradyan et al., 2009).

Antimicrobial and Antitubercular Activities

Some derivatives of imidazoles and similar heterocyclic compounds have been identified for their potent antimicrobial and antitubercular activities. These compounds' mechanisms of action often involve interaction with bacterial enzymes or inhibition of essential biochemical pathways. The exploration of these compounds for antimicrobial use is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for novel therapeutic agents with unique mechanisms of action (Asif, 2014).

Neurodegenerative Diseases

The search for new CNS acting drugs has led to the exploration of benzimidazoles, imidazoles, and related compounds. These molecules' structural features and functional diversity enable them to penetrate the CNS and modulate various neurological pathways. Such compounds are being studied for their potential to treat a range of CNS disorders, including neurodegenerative diseases, by acting on specific neurotransmitters or ion channels (Saganuwan, 2020).

Future Directions

The development of new drugs that overcome the problems of antimicrobial resistance is necessary . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show a broad range of chemical and biological properties, making them promising candidates for future drug development .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-9(2)23-7-10(14-11(8-23)16(25)22-21-14)15(24)20-17-18-12-5-3-4-6-13(12)19-17/h3-9H,1-2H3,(H,22,25)(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXZZYVOEVMESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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